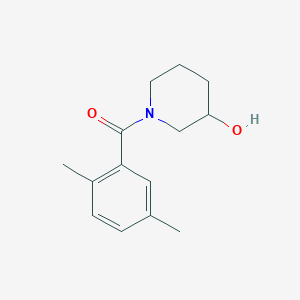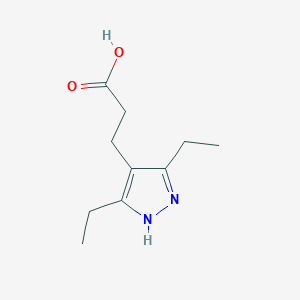
3-Hidroxi-1-(2,5-dimetilbenzoil)piperidina
Descripción general
Descripción
1-(2,5-Dimethylbenzoyl)piperidin-3-ol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-Dimethylbenzoyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethylbenzoyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Las piperidinas, incluyendo "3-Hidroxi-1-(2,5-dimetilbenzoil)piperidina", se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Aplicaciones Anticancerígenas
Los derivados de la piperidina, incluyendo "this compound", se están utilizando de diferentes maneras como agentes anticancerígenos . Han mostrado resultados prometedores en el tratamiento de varios tipos de cáncer tanto in vitro como in vivo .
Aplicaciones Antivirales
Los compuestos basados en piperidina también se han explorado por sus propiedades antivirales . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos antivirales .
Aplicaciones Antimaláricas
Las propiedades antimaláricas de los derivados de la piperidina los convierten en un candidato potencial para el desarrollo de nuevos fármacos antimaláricos .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de la piperidina han mostrado propiedades antimicrobianas y antifúngicas . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos y antifúngicos .
Aplicaciones Antihipertensivas
Los derivados de la piperidina se están utilizando como agentes antihipertensivos . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos antihipertensivos .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de la piperidina han mostrado propiedades analgésicas y antiinflamatorias . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos analgésicos y antiinflamatorios .
Aplicaciones Antipsicóticas
Los derivados de la piperidina se están utilizando como agentes antipsicóticos . Podrían utilizarse potencialmente en el desarrollo de nuevos fármacos antipsicóticos .
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-11(2)13(8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQWJNLVRNZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B1463444.png)


![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)

![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)
![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)



![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)

